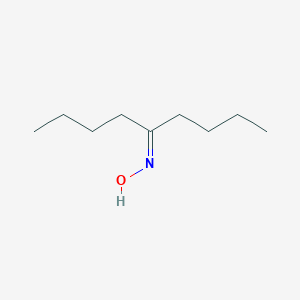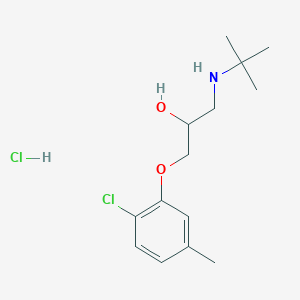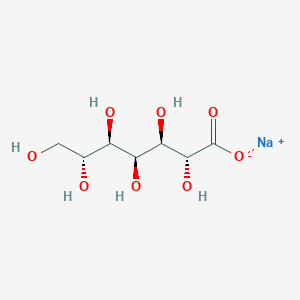
D-glycero-D-gulo-Heptonic acid, monosodium salt
説明
“D-glycero-D-gulo-Heptonic acid, monosodium salt” is also known as Sodium glucoheptonate . It is an amino acid derivative and a useful reagent in organic synthesis . It is the sodium salt of glucoheptanoic acid, which is a 7-carbon aldonic acid (oxidized sugar) derived from glucoheptose .
Molecular Structure Analysis
The molecular formula of “D-glycero-D-gulo-Heptonic acid, monosodium salt” is C7H13NaO8 . The molecular weight is 248.16 g/mol . The IUPAC name is sodium; (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate .科学的研究の応用
Sodium glucoheptonate, known by various names such as SODIUM GLUCEPTATE and sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate, is a versatile compound with a wide range of applications in scientific research and industry. Below is a comprehensive analysis of six unique applications of Sodium glucoheptonate, each detailed in its own section.
Metal Cleaning and Etching
Sodium glucoheptonate is utilized in the cleaning of metals and the etching of aluminum. Its chelating properties allow it to bind with metal ions, making it effective in removing scale, rust, and other impurities from metal surfaces . This application is crucial in preparing metals for further processing or finishing.
Mercerization of Plant-Based Fibers
The compound is used in the mercerization process of cotton, linen, hemp, and other plant-based fibers. Mercerization enhances the strength, luster, and dye affinity of the fibers, improving the quality and appearance of textiles .
Agriculture: Micronutrient Fertilizer
In agriculture, Sodium glucoheptonate serves as a micronutrient fertilizer. It promotes the efficient uptake of essential nutrients by plants, which can lead to improved crop yield and quality. Additionally, it contributes to soil conditioning and better nutrient availability, supporting sustainable farming practices .
Water Treatment
Sodium glucoheptonate’s chelating abilities are beneficial in water treatment applications. It can sequester a broad range of di- and tri-valent metal ions, which helps in the purification and softening of water. This makes it an important component in the treatment of drinking water and wastewater .
Pharmaceutical Research
In the pharmaceutical industry, Sodium glucoheptonate can be used as a chelating agent to form stable complexes with metal ions. This property is valuable in the development of certain medications and diagnostic agents .
Personal Care Products
Due to its non-toxic nature, Sodium glucoheptonate is also incorporated into personal care products. It acts as a stabilizer and chelating agent, improving the efficacy and shelf life of various skincare and cosmetic products .
Safety and Hazards
作用機序
Target of Action
Sodium glucoheptonate primarily targets metal ions, particularly calcium and magnesium ions. It acts as a chelating agent, binding to these metal ions and forming stable complexes. This chelation process is crucial in various industrial and medical applications, such as water treatment and as a component in pharmaceuticals .
Mode of Action
The interaction of sodium glucoheptonate with its targets involves the formation of coordination bonds between the metal ions and the hydroxyl and carboxyl groups of the glucoheptonate molecule. This binding prevents the metal ions from participating in unwanted chemical reactions, thereby stabilizing solutions and preventing precipitation . In medical applications, this chelation can help in the removal of excess metal ions from the body, aiding in detoxification processes .
Biochemical Pathways
Sodium glucoheptonate affects biochemical pathways involving metal ions. By chelating calcium and magnesium, it can influence pathways related to enzyme activity, as many enzymes require these ions as cofactors. The chelation can inhibit or modify the activity of these enzymes, leading to downstream effects on metabolic processes . For example, in water treatment, it prevents the formation of scale by binding to calcium ions, thus maintaining the efficiency of the system .
Pharmacokinetics
The pharmacokinetics of sodium glucoheptonate involve its absorption, distribution, metabolism, and excretion (ADME). After administration, it is absorbed into the bloodstream and distributed throughout the body. Its chelating action occurs in the bloodstream and tissues where metal ions are present. The compound is eventually excreted through the kidneys, with its chelated metal ions, thus aiding in the detoxification process . The bioavailability of sodium glucoheptonate is influenced by its ability to form stable complexes with metal ions, which can affect its distribution and excretion rates .
Result of Action
At the molecular level, the chelation of metal ions by sodium glucoheptonate results in the formation of stable, soluble complexes. This prevents the metal ions from participating in reactions that could lead to precipitation or toxicity. At the cellular level, this can protect cells from damage caused by excess metal ions and maintain the proper functioning of enzymatic processes that require these ions as cofactors . In industrial applications, this action helps in maintaining the stability and efficiency of processes such as water treatment .
Action Environment
The efficacy and stability of sodium glucoheptonate are influenced by environmental factors such as pH, temperature, and the presence of other ions. In acidic or highly alkaline environments, the chelation efficiency may be affected due to changes in the ionization state of the glucoheptonate molecule. Higher temperatures can increase the rate of chelation but may also lead to the degradation of the compound over time. The presence of competing ions can also affect the binding efficiency, as sodium glucoheptonate may preferentially bind to certain ions over others .
特性
IUPAC Name |
sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYOMWCQJXWGEN-WYRLRVFGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87-74-1 (Parent) | |
| Record name | Gluceptate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50892018 | |
| Record name | Sodium D-glycero-D-guloheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
D-glycero-D-gulo-Heptonic acid, monosodium salt | |
CAS RN |
13007-85-7, 31138-65-5 | |
| Record name | Gluceptate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium D-glycero-D-guloheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium D-glycero-D-gulo-heptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium glucoheptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCEPTATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49LE7HM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



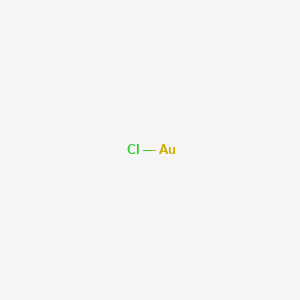
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
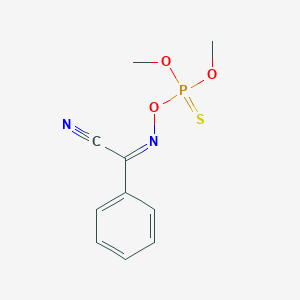
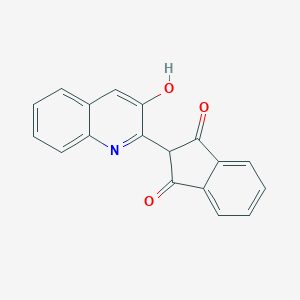

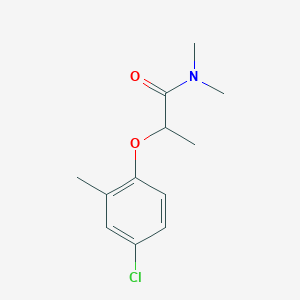
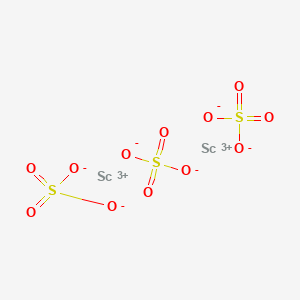
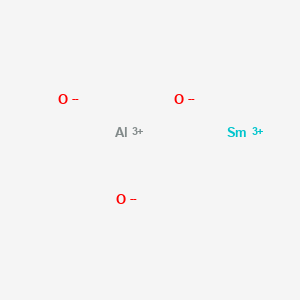
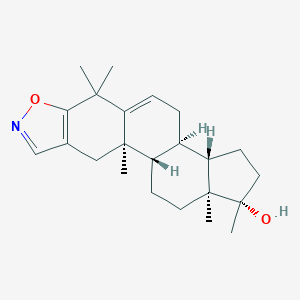
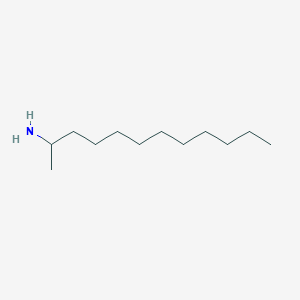
![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
